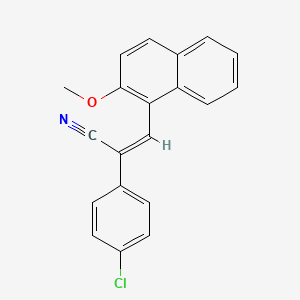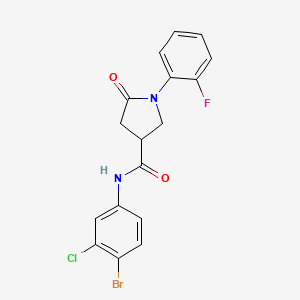
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile
説明
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was first synthesized in 2009 by Takeda Pharmaceutical Company Limited in Japan. TAK-385 has been studied extensively for its potential use in treating various reproductive disorders.
作用機序
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile acts as a competitive antagonist of the GnRH receptor, which is responsible for the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile reduces the release of LH and FSH, which in turn reduces the levels of sex hormones such as testosterone and estrogen.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a dose-dependent effect on the levels of LH and FSH in preclinical studies. It has also been shown to reduce the levels of testosterone and estrogen in both male and female animals. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it is a non-peptide compound, which makes it easier to synthesize and modify compared to peptide-based compounds. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to have a high selectivity for the GnRH receptor, which reduces the risk of off-target effects. However, one limitation of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it has not been tested extensively in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One direction is to further explore its potential use in treating reproductive disorders such as endometriosis and uterine fibroids. Another direction is to investigate its potential use in contraception and assisted reproductive technologies. Additionally, future research could focus on optimizing the synthesis of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile and developing more potent and selective GnRH receptor antagonists.
科学的研究の応用
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been studied for its potential use in treating various reproductive disorders such as endometriosis, uterine fibroids, and prostate cancer. It has also been studied for its potential use in contraception and assisted reproductive technologies. In preclinical studies, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has shown promising results in reducing the levels of sex hormones such as testosterone and estrogen, which are involved in the growth and proliferation of reproductive tissues.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNYBCYIPERSZ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)

![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)

![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)

![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)
![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106219.png)
